molecular formula C14H17NO4 B310366 ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE

ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE

Katalognummer: B310366
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: LJNJGKLSDYVJRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE is an organic compound with a complex molecular structure It contains a benzoate ester linked to a tetrahydro-2-furanylcarbonyl group via an amide bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE typically involves the reaction of 3-aminobenzoic acid with tetrahydro-2-furancarbonyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 3-aminobenzoate: Lacks the tetrahydro-2-furanylcarbonyl group, making it less complex.

    Ethyl 3-(2-furanylcarbonyl)amino]benzoate: Contains a furan ring instead of a tetrahydrofuran ring, leading to different chemical properties.

Uniqueness

ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE is unique due to the presence of both the benzoate ester and the tetrahydro-2-furanylcarbonyl group

Eigenschaften

Molekularformel

C14H17NO4

Molekulargewicht

263.29 g/mol

IUPAC-Name

ethyl 3-(oxolane-2-carbonylamino)benzoate

InChI

InChI=1S/C14H17NO4/c1-2-18-14(17)10-5-3-6-11(9-10)15-13(16)12-7-4-8-19-12/h3,5-6,9,12H,2,4,7-8H2,1H3,(H,15,16)

InChI-Schlüssel

LJNJGKLSDYVJRF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCCO2

Kanonische SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.